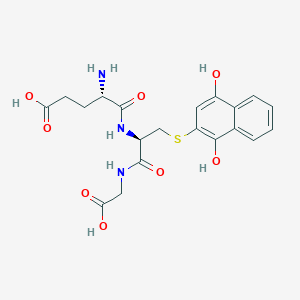
Histidyl-glutamyl-alanyl-prolyl-isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Histidyl-glutamyl-alanyl-prolyl-isoleucine (HEPT) is a synthetic peptide that has been widely used in scientific research due to its ability to inhibit the replication of human immunodeficiency virus (HIV). This peptide is composed of five amino acids: histidine, glutamic acid, alanine, proline, and isoleucine. HEPT has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
Histidyl-glutamyl-alanyl-prolyl-isoleucine inhibits the activity of the HIV reverse transcriptase enzyme by binding to a specific site on the enzyme. This prevents the enzyme from converting the viral RNA into DNA, which is necessary for viral replication. Histidyl-glutamyl-alanyl-prolyl-isoleucine is a non-competitive inhibitor, which means that it does not compete with the natural substrate for binding to the enzyme.
Biochemical and Physiological Effects
Histidyl-glutamyl-alanyl-prolyl-isoleucine has been shown to have minimal toxicity and side effects in vitro and in vivo studies. The peptide has been shown to inhibit the replication of various strains of HIV, including those that are resistant to other antiviral drugs. Histidyl-glutamyl-alanyl-prolyl-isoleucine has also been shown to have a synergistic effect when combined with other antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Histidyl-glutamyl-alanyl-prolyl-isoleucine is a useful tool for studying the replication of HIV in vitro. The peptide is easy to synthesize and purify, and it has minimal toxicity and side effects. However, Histidyl-glutamyl-alanyl-prolyl-isoleucine has some limitations for lab experiments. For example, the peptide is not effective against all strains of HIV, and it may not be effective in vivo due to poor bioavailability.
Direcciones Futuras
There are several future directions for research on Histidyl-glutamyl-alanyl-prolyl-isoleucine. One area of research is the development of new Histidyl-glutamyl-alanyl-prolyl-isoleucine analogs that are more effective against drug-resistant strains of HIV. Another area of research is the use of Histidyl-glutamyl-alanyl-prolyl-isoleucine as a tool for studying the replication of other viruses that use reverse transcriptase, such as hepatitis B virus and human T-lymphotropic virus. Additionally, Histidyl-glutamyl-alanyl-prolyl-isoleucine may have potential as a therapeutic agent for other diseases that involve reverse transcriptase activity, such as cancer.
Métodos De Síntesis
Histidyl-glutamyl-alanyl-prolyl-isoleucine is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected by various chemical groups to prevent unwanted reactions during synthesis. After the peptide chain is complete, it is cleaved from the solid support and purified.
Aplicaciones Científicas De Investigación
Histidyl-glutamyl-alanyl-prolyl-isoleucine has been extensively used in scientific research as a tool to study the replication of HIV. The peptide inhibits the activity of the HIV reverse transcriptase enzyme, which is essential for the virus to replicate. Histidyl-glutamyl-alanyl-prolyl-isoleucine has been used to study the structure and function of reverse transcriptase, as well as to develop new antiviral drugs.
Propiedades
Número CAS |
121119-48-0 |
|---|---|
Nombre del producto |
Histidyl-glutamyl-alanyl-prolyl-isoleucine |
Fórmula molecular |
C99H128O30P8 |
Peso molecular |
565.6 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C25H39N7O8/c1-4-13(2)20(25(39)40)31-23(37)18-6-5-9-32(18)24(38)14(3)29-22(36)17(7-8-19(33)34)30-21(35)16(26)10-15-11-27-12-28-15/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,36)(H,30,35)(H,31,37)(H,33,34)(H,39,40)/t13-,14-,16-,17-,18-,20-/m0/s1 |
Clave InChI |
BBJZTZVCICUYNU-HOCDWTQPSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)N |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CN=CN2)N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CN=CN2)N |
Secuencia |
HEAPI |
Sinónimos |
compound 88-62 HEAPI His-Glu-Ala-Pro-Ile histidyl-glutamyl-alanyl-prolyl-isoleucine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




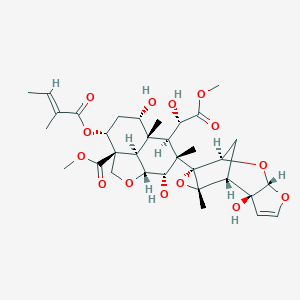
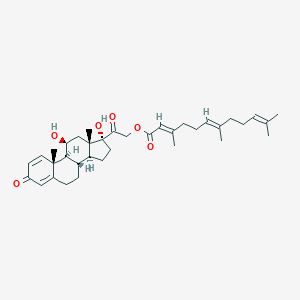

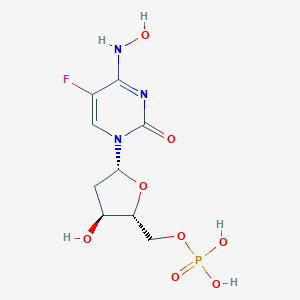
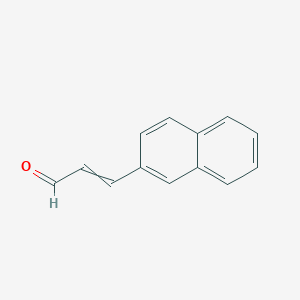
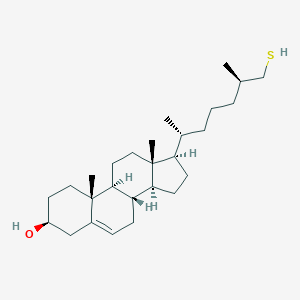

![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)
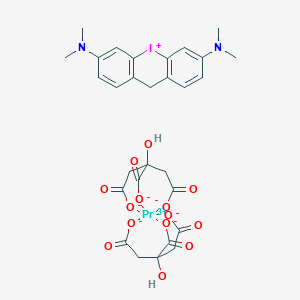


![(5Z)-5-[(4R,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]-2,2-difluoropentanoic acid](/img/structure/B218776.png)
